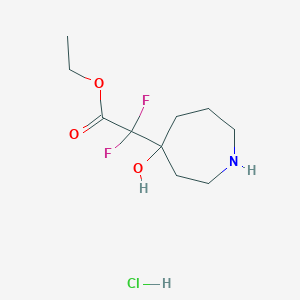

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride

Description

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride is a fluorinated ester derivative featuring a 7-membered azepane ring substituted with a hydroxyl group at the 4th position. The compound is synthesized via nucleophilic substitution reactions, typically involving activated copper powder and ethyl 2-bromo-2,2-difluoroacetate under inert conditions, followed by hydrochloride salt formation during workup . This compound’s structural uniqueness lies in its azepane ring, which confers distinct conformational flexibility compared to smaller heterocycles.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3.ClH/c1-2-16-8(14)10(11,12)9(15)4-3-6-13-7-5-9;/h13,15H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAKQDGTMSXGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCCNCC1)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Difluoroacetic Acid

A method adapted from CN103254074A involves reacting difluoroacetic acid derivatives with ethanol under acidic catalysis:

$$

\text{CF}2\text{COOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, 90–110^\circ \text{C}} \text{CF}2\text{COOCH}2\text{CH}3 + \text{H}_2\text{O}

$$

Conditions :

Transesterification of Difluoroacetate Esters

US8975448B2 describes transesterification using alkali metal salts:

- React 1-chloro-2,2-difluoroethane with potassium acetate in dimethyl sulfoxide (DMSO) at 120°C to form 2,2-difluoroethyl acetate.

- Transesterify with methanol and a base (e.g., NaOH) to yield 2,2-difluoroethanol, followed by re-esterification with ethanol.

Advantages :

Synthesis of the 4-Hydroxyazepan-4-yl Intermediate

The azepane ring is constructed via cyclization or functionalization of piperidine derivatives. Two approaches are prominent:

Cyclization of Amino Alcohols

- Starting material : 4-Amino-1-butanol.

- Cyclization : Treat with thionyl chloride to form the azepane ring, followed by hydroxylation at the 4-position using H₂O₂ in acidic medium.

Reaction scheme :

$$

\text{C}4\text{H}9\text{NH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{Azepane intermediate} \xrightarrow{\text{H}2\text{O}2, \text{HCl}} 4\text{-Hydroxyazepane}

$$

Yield : 68–75%.

Functionalization of Piperidine Derivatives

Patent CN102241587A suggests hydrogenation of pyridine derivatives to form piperidine, followed by ring expansion:

- Hydrogenate 4-cyanopyridine to 4-aminopiperidine.

- Perform ring expansion using a Grignard reagent (e.g., CH₂MgBr) to yield 4-hydroxyazepane.

Conditions :

Coupling of Difluoroacetate and Azepane Moieties

The critical step involves linking the difluoroacetate ester to the 4-hydroxyazepane. A nucleophilic acyl substitution is employed:

Alkylation of 4-Hydroxyazepane

- Activate the difluoroacetate as an acyl chloride using SOCl₂:

$$

\text{CF}2\text{COOEt} \xrightarrow{\text{SOCl}2} \text{CF}_2\text{COCl} + \text{EtOH}

$$ - React with 4-hydroxyazepane in the presence of a base (e.g., triethylamine):

$$

\text{CF}2\text{COCl} + \text{C}6\text{H}{11}\text{NO} \xrightarrow{\text{Et}3\text{N}} \text{CF}2\text{CO-O-C}6\text{H}_{10}\text{N-OH} + \text{HCl}

$$

Conditions :

Hydrochloride Salt Formation

The final step involves protonating the azepane nitrogen with HCl:

- Dissolve the free base in anhydrous diethyl ether.

- Bubble HCl gas through the solution at 0°C.

- Filter and dry the precipitate.

Purity : ≥95% (by NMR).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoro group and hydroxyazepane ring play crucial roles in its binding affinity and specificity towards target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Ring Size and Substituents

- Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride: Ring: 7-membered azepane with a hydroxyl group at C4. Molecular formula: C₉H₁₆ClF₂NO₄ (calculated molecular weight: 275.46 g/mol). Features: Enhanced polarity due to hydroxyl group; larger ring size increases conformational flexibility.

- Ethyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride (CAS 1258637-84-1): Ring: 6-membered piperidine. Molecular formula: C₉H₁₆ClF₂NO₂; MW: 243.68 g/mol . Features: Smaller ring reduces steric hindrance; absence of hydroxyl decreases polarity.

- Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride (CAS EN300-749312): Ring: 5-membered pyrrolidine. Molecular formula: C₈H₁₄ClF₂NO₂; MW: 229.66 g/mol . Features: Compact structure improves metabolic stability but limits hydrogen-bonding interactions.

Physicochemical Properties

Research Findings and Implications

- The azepane derivative’s hydroxyl group may improve target engagement through hydrogen bonding .

- Crystallography : Hydrogen-bonding networks in hydroxylated compounds influence crystal packing, as observed in studies using SHELX and ORTEP software .

- Stability : Hydrochloride salts enhance stability and shelf-life, critical for pharmaceutical development .

Biological Activity

Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and insights from recent studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H14F2ClN2O3

- Molecular Weight : 250.67 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is linked to its interaction with various cellular pathways. Preliminary studies suggest that it may exert its effects through modulation of the PI3K/AKT signaling pathway, which is crucial in regulating cell proliferation and survival.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| PI3K/AKT Pathway | Involved in cell growth and survival; potential target for cancer therapy. |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. |

| Cell Cycle Arrest | Prevents progression through the cell cycle, inhibiting tumor growth. |

Biological Assays and Efficacy

Recent studies have evaluated the efficacy of this compound in various biological models:

-

Anti-Cancer Activity :

- In vitro studies on non-small cell lung cancer (NSCLC) cell lines demonstrated significant inhibition of proliferation and migration.

- In vivo experiments using xenograft models showed reduced tumor growth rates when treated with the compound.

-

Neuroprotective Effects :

- Research indicates potential neuroprotective properties, suggesting that the compound may help mitigate neurodegenerative processes.

- Animal models of neurodegeneration showed improved cognitive function and reduced neuronal loss upon treatment.

-

Antimicrobial Properties :

- Preliminary screening against various pathogens revealed moderate antimicrobial activity, warranting further exploration into its use as an antimicrobial agent.

Safety and Toxicology

Safety assessments are critical for any therapeutic compound. Current data indicate that this compound exhibits low toxicity in preliminary studies. However, comprehensive toxicological evaluations are necessary to establish a safety profile.

Q & A

Basic Research Questions

Q. What is the established synthetic route for Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride, and what reaction conditions are critical for achieving optimal yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-hydroxyazepane and ethyl 2,2-difluoroacetate under alkaline conditions. Key parameters include maintaining a pH >10 (using NaOH or KOH), reaction temperatures between 40–60°C, and anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the difluoroacetate ester. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : , , and NMR confirm the integrity of the azepane ring, fluorinated acetate moiety, and hydrochloride counterion. For example, the NMR signal at ~-100 ppm (doublet) confirms the CF group.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 259.68).

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX-2014) resolves bond lengths (e.g., C–F ≈ 1.34 Å) and hydrogen bonding between the hydroxyl group and chloride ion .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Stoichiometry : Use a 1.2:1 molar ratio of 4-hydroxyazepane to ethyl 2,2-difluoroacetate to account for side reactions.

- Solvent Choice : Switch from THF to DMF for better solubility at higher concentrations.

- Purification : Replace recrystallization with column chromatography (silica gel, 10% MeOH/CHCl) to handle larger volumes.

- Hygroscopicity Mitigation : Store the hydrochloride salt under inert gas (argon) with desiccants to prevent moisture absorption .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known kinase inhibitors) across studies.

- Orthogonal Validation : Confirm activity via fluorescence polarization (binding assays) and SPR (kinetics).

- Data Normalization : Express IC values relative to internal standards to account for inter-lab variability .

Q. What computational chemistry approaches are suitable for elucidating the interaction mechanisms between this compound and potential biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to predict binding poses. The hydroxyazepane group may form hydrogen bonds with catalytic residues.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes.

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between fluorinated and non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.